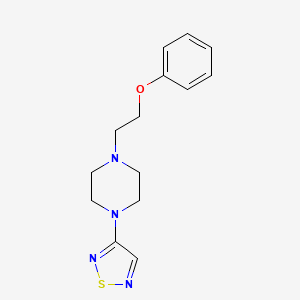![molecular formula C17H23N7OS B12267130 4-{6-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B12267130.png)
4-{6-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazin-3-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The presence of multiple functional groups, including a thiadiazole ring, piperazine ring, pyridazine ring, and morpholine ring, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the thiadiazole and piperazine derivatives. These intermediates are then coupled with pyridazine and morpholine derivatives through nucleophilic substitution or condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The goal is to produce the compound in large quantities while maintaining consistent quality and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazin-3-yl}morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and acylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, acylating agents, and various catalysts
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-{6-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-{6-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the thiadiazole ring and has similar pharmacological properties.
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer activities.
Piperazine Derivatives: Widely used in medicinal chemistry for their diverse biological activities
Uniqueness
4-{6-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is unique due to its combination of multiple heterocyclic rings and functional groups, which confer a broad spectrum of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H23N7OS |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
4-[6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C17H23N7OS/c1-2-13(1)16-18-17(26-21-16)24-7-5-22(6-8-24)14-3-4-15(20-19-14)23-9-11-25-12-10-23/h3-4,13H,1-2,5-12H2 |
InChI Key |
GFFRBOZKGSTOOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Difluoro-1-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine](/img/structure/B12267047.png)

![[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]methanol](/img/structure/B12267060.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B12267063.png)
![4-{6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12267071.png)
![4-{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B12267078.png)
![N-[1-(3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12267081.png)
![4-[6-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267085.png)
![4-chloro-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12267088.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B12267095.png)
![1-(Propan-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B12267096.png)
![N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12267097.png)

